molecular formula C12H22N2O2 B3113024 tert-Butyl (3aR,7aS)-octahydro-1H-pyrrolo[2,3-c]pyridine-1-carboxylate CAS No. 1932510-29-6

tert-Butyl (3aR,7aS)-octahydro-1H-pyrrolo[2,3-c]pyridine-1-carboxylate

Cat. No.: B3113024
CAS No.: 1932510-29-6
M. Wt: 226.32
InChI Key: KFOSBANHALBORK-NXEZZACHSA-N
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Description

tert-Butyl (3aR,7aS)-octahydro-1H-pyrrolo[2,3-c]pyridine-1-carboxylate is an organic compound characterized by a complex structure, comprising a pyrrolo[2,3-c]pyridine ring system and a tert-butyl ester moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of tert-Butyl (3aR,7aS)-octahydro-1H-pyrrolo[2,3-c]pyridine-1-carboxylate typically involves multi-step organic synthesis processes. Starting from simpler precursors, the synthesis might involve:

  • Cyclization reactions: : To form the pyrrolo[2,3-c]pyridine ring system.

  • Esterification reactions: : To attach the tert-butyl ester group.

The conditions often require:

  • Anhydrous environments to prevent unwanted hydrolysis.

  • Catalysts such as Lewis acids to facilitate specific reaction steps.

  • Temperature control to ensure the proper formation of desired intermediates.

Industrial Production Methods

On an industrial scale, the compound might be produced using continuous flow reactors to ensure consistency and yield. The process parameters would be optimized to maintain high purity and efficiency, reducing the risk of side reactions.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (3aR,7aS)-octahydro-1H-pyrrolo[2,3-c]pyridine-1-carboxylate can undergo several types of reactions:

  • Oxidation: : Potential conversion to more oxidized derivatives.

  • Reduction: : Formation of reduced analogs.

  • Substitution: : Nucleophilic or electrophilic substitution at various positions on the ring system.

Common Reagents and Conditions

The reactions may employ:

  • Oxidizing agents: : Such as m-Chloroperbenzoic acid for oxidation.

  • Reducing agents: : Like Lithium aluminum hydride for reduction.

  • Substitution reagents: : E.g., N-Bromosuccinimide for bromination.

Major Products

The products of these reactions depend on the specific conditions and reagents used but can include:

  • Various ester derivatives.

  • Halogenated pyrrolo[2,3-c]pyridines.

  • Differentially substituted pyrrolo[2,3-c]pyridine systems.

Scientific Research Applications

tert-Butyl (3aR,7aS)-octahydro-1H-pyrrolo[2,3-c]pyridine-1-carboxylate finds applications in several research domains:

  • Chemistry: : As a starting material or intermediate in the synthesis of complex organic molecules.

  • Biology: : Potential use as a biochemical tool for studying enzyme interactions or as a building block for biologically active compounds.

  • Medicine: : Investigation as a lead compound in the development of new pharmaceuticals, particularly targeting neurological pathways.

  • Industry: : Use in the synthesis of specialized polymers or advanced materials with unique properties.

Mechanism of Action

The compound's mechanism of action involves:

  • Molecular targets: : Such as specific enzymes or receptors in biological systems.

  • Pathways: : Interactions with neurotransmitter pathways, influencing biological activity at the molecular level.

Comparison with Similar Compounds

tert-Butyl (3aR,7aS)-octahydro-1H-pyrrolo[2,3-c]pyridine-1-carboxylate can be compared with other pyrrolo[2,3-c]pyridine derivatives, highlighting its unique ester functionality and stereochemistry.

Similar Compounds

  • Pyrrolo[2,3-c]pyridine derivatives without ester groups.

  • Compounds with different alkyl ester substituents.

  • Structural analogs used in medicinal chemistry research.

Properties

IUPAC Name

tert-butyl (3aR,7aS)-2,3,3a,4,5,6,7,7a-octahydropyrrolo[2,3-c]pyridine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O2/c1-12(2,3)16-11(15)14-7-5-9-4-6-13-8-10(9)14/h9-10,13H,4-8H2,1-3H3/t9-,10-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFOSBANHALBORK-NXEZZACHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2C1CNCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@@H]2[C@H]1CNCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
tert-Butyl (3aR,7aS)-octahydro-1H-pyrrolo[2,3-c]pyridine-1-carboxylate
Reactant of Route 2
tert-Butyl (3aR,7aS)-octahydro-1H-pyrrolo[2,3-c]pyridine-1-carboxylate
Reactant of Route 3
tert-Butyl (3aR,7aS)-octahydro-1H-pyrrolo[2,3-c]pyridine-1-carboxylate
Reactant of Route 4
Reactant of Route 4
tert-Butyl (3aR,7aS)-octahydro-1H-pyrrolo[2,3-c]pyridine-1-carboxylate
Reactant of Route 5
tert-Butyl (3aR,7aS)-octahydro-1H-pyrrolo[2,3-c]pyridine-1-carboxylate
Reactant of Route 6
tert-Butyl (3aR,7aS)-octahydro-1H-pyrrolo[2,3-c]pyridine-1-carboxylate

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